3,6-Diacetyl-1,4-diphenyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Overview
Description
3,6-Diacetyl-1,4-diphenyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione is a complex heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 3,6-Diacetyl-1,4-diphenyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
3,6-Diacetyl-1,4-diphenyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
3,6-Diacetyl-1,4-diphenyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3,6-Diacetyl-1,4-diphenyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
3,6-Diacetyl-1,4-diphenyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione can be compared with other imidazole derivatives, such as:
- 1,3,4,6-Tetrakis(methoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
- 3a,6a-Diphenyltetra-hydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
These compounds share similar structural features but differ in their substituents and reactivity. The unique properties of this compound, such as its specific functional groups and reactivity, make it distinct and suitable for particular applications .
Properties
IUPAC Name |
3,6-diacetyl-1,4-diphenyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13(25)21-17-18(24(19(21)27)16-11-7-4-8-12-16)22(14(2)26)20(28)23(17)15-9-5-3-6-10-15/h3-12,17-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFHVGKAHIMKKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2C(N(C1=O)C3=CC=CC=C3)N(C(=O)N2C4=CC=CC=C4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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